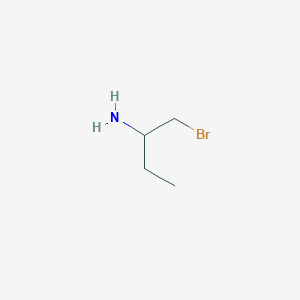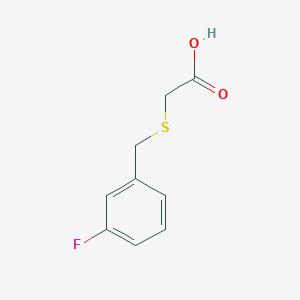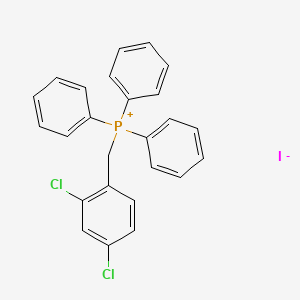
benzyl (1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylate is a complex organic compound that features a cyclopentane ring substituted with a benzyl group, a fluorenylmethoxycarbonyl (Fmoc) group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is to first prepare the cyclopentane ring with the desired stereochemistry. This can be achieved through asymmetric synthesis or chiral resolution techniques.
The next step involves the introduction of the Fmoc group, which is commonly used as a protecting group for amines in peptide synthesis. This can be done using Fmoc chloride in the presence of a base such as triethylamine. The benzyl group can be introduced through a benzylation reaction, typically using benzyl bromide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of flow chemistry techniques to improve reaction efficiency and scalability. Additionally, the use of automated synthesis platforms could streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl (1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine or alcohol.
Scientific Research Applications
Benzyl (1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the field of peptide synthesis.
Biology: The compound can be used to study enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of benzyl (1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylate depends on its specific application. In the context of peptide synthesis, the Fmoc group serves as a protecting group for the amino group, preventing unwanted reactions during the synthesis process. The benzyl group can act as a protecting group for carboxylic acids or as a functional group that can be further modified.
Comparison with Similar Compounds
Similar Compounds
Benzyl (1R,2S)-2-(tert-butoxycarbonylamino)cyclopentane-1-carboxylate: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of the Fmoc group.
Benzyl (1R,2S)-2-(acetylamino)cyclopentane-1-carboxylate: Similar structure but with an acetyl protecting group.
Uniqueness
The uniqueness of benzyl (1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylate lies in the presence of the Fmoc group, which is particularly useful in peptide synthesis due to its stability and ease of removal under mild conditions. This makes it a valuable compound in the synthesis of complex peptides and proteins.
Properties
Molecular Formula |
C28H27NO4 |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
benzyl (1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C28H27NO4/c30-27(32-17-19-9-2-1-3-10-19)24-15-8-16-26(24)29-28(31)33-18-25-22-13-6-4-11-20(22)21-12-5-7-14-23(21)25/h1-7,9-14,24-26H,8,15-18H2,(H,29,31)/t24-,26+/m1/s1 |
InChI Key |
JPOKHMXDQCZEFQ-RSXGOPAZSA-N |
Isomeric SMILES |
C1C[C@H]([C@H](C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5=CC=CC=C5 |
Canonical SMILES |
C1CC(C(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl [2,3'-bipyridine]-5-carboxylate](/img/structure/B13150756.png)



![(1S)-1-[4-(4-Bromophenyl)phenyl]ethan-1-amine](/img/structure/B13150771.png)






